3-Chloro-5-(2-methoxyethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

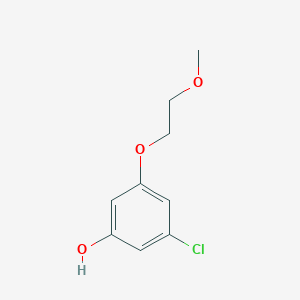

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(2-methoxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMLCFMADWCIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergent Therapeutic Landscape of 3-Chloro-5-(2-methoxyethoxy)phenol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted phenols and their ether derivatives represent a cornerstone in medicinal chemistry, with a significant number of approved small-molecule pharmaceuticals containing these motifs.[1] This guide delves into the therapeutic potential of a specific, yet underexplored subclass: 3-Chloro-5-(2-methoxyethoxy)phenol derivatives. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, we will explore the prospective synthesis, mechanisms of action, and a strategic framework for the preclinical evaluation of these promising molecules. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Rationale for Investigating this compound Derivatives

Phenolic compounds are a diverse class of organic molecules characterized by a hydroxyl group attached to an aromatic ring.[2] Their derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] The therapeutic efficacy of these compounds is often attributed to their ability to modulate enzymatic activity, inhibit cellular signaling pathways, and regulate oxidative stress.[3]

The core structure of this compound presents a unique combination of functionalities poised for therapeutic exploitation:

-

The Phenolic Hydroxyl Group: This group is a key hydrogen bond donor and acceptor, crucial for interacting with biological targets. It also contributes to the antioxidant properties of the molecule by scavenging free radicals.

-

The Chloro Substituent: The presence of a halogen atom can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. It can also alter the acidity of the phenolic proton, thereby modulating its reactivity.

-

The Methoxyethoxy Side Chain: This ether linkage introduces a degree of flexibility and hydrophilicity, which can enhance bioavailability and solubility. Ether groups are prevalent in a large percentage of small-molecule drugs, highlighting their importance in drug design.[1]

Given these structural features, derivatives of this compound are hypothesized to possess significant therapeutic potential, warranting a systematic investigation into their synthesis and biological activity.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of the this compound core and its subsequent derivatization can be approached through established synthetic methodologies. A plausible and efficient synthetic route is outlined below.

Synthesis of the Core Scaffold: this compound

A practical approach to the parent compound would likely involve a multi-step synthesis starting from commercially available precursors. One potential route is the etherification of a suitably substituted phenol.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3,5-dichlorophenol in a high-boiling polar aprotic solvent such as dimethylformamide (DMF), add an excess of potassium carbonate as a base.

-

Addition of Reagent: Add 2-methoxyethanol to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature sufficient to drive the nucleophilic aromatic substitution, likely in the range of 100-150°C, and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Derivatization Strategies

Further diversification of the core scaffold can be achieved through various reactions targeting the phenolic hydroxyl group or the aromatic ring. This allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.

| Reaction Type | Reagents and Conditions | Expected Product | Therapeutic Rationale |

| Etherification | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | O-alkylated derivatives | Modulate lipophilicity and bioavailability. |

| Esterification | Acyl chloride or Carboxylic acid with coupling agent (e.g., DCC), Base | Ester derivatives | Prodrug strategy to improve solubility and cell permeability. |

| Mannich Reaction | Formaldehyde, Secondary amine | Aminomethylated derivatives | Introduce basic nitrogen for improved solubility and potential new binding interactions. |

| Electrophilic Aromatic Substitution | e.g., Nitrating or Halogenating agents | Ring-substituted derivatives | Modulate electronic properties and explore new binding pockets. |

Postulated Therapeutic Potential and Mechanisms of Action

Based on the extensive literature on substituted phenols, derivatives of this compound are anticipated to exhibit a range of biological activities.[3][4]

Anticancer Activity

Many phenolic compounds exert anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.[4]

Potential Mechanism of Action: Kinase Inhibition

A plausible mechanism for anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The phenolic hydroxyl group can act as a critical hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of a kinase.

Caption: Postulated kinase inhibition pathway.

Anti-inflammatory Activity

Phenolic compounds are well-known for their anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory enzymes and cytokines.[4][5]

Potential Mechanism of Action: COX Inhibition and NF-κB Pathway Modulation

Derivatives could potentially inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins. Additionally, they may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5]

Antimicrobial Activity

The antimicrobial action of phenols often involves the disruption of microbial membranes, leading to cell death.[3] The lipophilic nature of the this compound scaffold, combined with the reactive phenolic group, could facilitate this mechanism. The introduction of additional functional groups could further enhance the spectrum and potency of antimicrobial activity.[6]

A Framework for Preclinical Evaluation

A systematic evaluation of the synthesized derivatives is crucial to identify lead compounds with promising therapeutic potential. This involves a tiered approach, starting with in vitro assays followed by in vivo validation for the most potent and selective compounds.

In Vitro Evaluation

The initial screening of the compound library should focus on a panel of in vitro assays to assess their biological activity and establish a preliminary SAR.

General Experimental Workflow:

Caption: General in vitro evaluation workflow.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

In Vivo Evaluation

Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a physiological context.[7][8][9][10]

Considerations for In Vivo Studies:

-

Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compound.

-

Efficacy Models: Utilize relevant animal models of disease (e.g., tumor xenografts for cancer, carrageenan-induced paw edema for inflammation).

-

Toxicology: Conduct acute and chronic toxicity studies to establish a safety profile.

Challenges and Future Directions

A significant hurdle in the development of phenolic compounds as drugs is their often poor bioavailability, primarily due to rapid metabolism.[11] Future work should focus on strategies to overcome this limitation, such as:

-

Prodrug Approaches: Masking the phenolic hydroxyl group to improve absorption and metabolic stability.

-

Formulation Strategies: Utilizing nanoformulations to enhance solubility and targeted delivery.

-

Structural Modifications: Introducing functional groups that block sites of metabolism without compromising biological activity.

Conclusion

Derivatives of this compound represent a promising, yet largely unexplored, area for drug discovery. Their unique structural features suggest the potential for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. A systematic approach to their synthesis and preclinical evaluation, as outlined in this guide, will be instrumental in unlocking their full therapeutic potential. The insights gained from structure-activity relationship studies will be crucial for optimizing lead compounds and advancing them toward clinical development.

References

- In Vitro and in Vivo Evaluation of the Antioxidant and Prooxidant Activity of Phenolic Compounds Obtained from Grape (Vitis vinifera) Pomace. (n.d.). MDPI.

- In silico, in vitro, and in vivo evaluation of the toxicity profile of natural phenolic compounds and synthesized bisphenols. (n.d.). UDSpace - University of Delaware.

- Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2025).

- Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023). ResearchGate.

- In vitro and in vivo evaluation of the antioxidant and prooxidant activity of phenolic compounds obtained from grape (Vitis vinifera) pomace. (2014). PubMed.

- A Comparative Analysis of In Vitro and In Vivo Efficacy of Substituted Phenols. (n.d.). Benchchem.

- Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press.

- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (n.d.).

- Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021).

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

- Role of phenol and its derivative biometabolic compounds in bioregulation. (2024). R Discovery.

- Bioavailability of phenolic compounds: a major challenge for drug development? (n.d.). Revista Fitos.

-

Phenol. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

- Obtaining substituted phenol derivatives with potential antimicrobial activity. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. In silico, in vitro, and in vivo evaluation of the toxicity profile of natural phenolic compounds and synthesized bisphenols [udspace.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo evaluation of the antioxidant and prooxidant activity of phenolic compounds obtained from grape (Vitis vinifera) pomace - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]

Troubleshooting & Optimization

Technical Support Center: Crystallization of 3-Chloro-5-(2-methoxyethoxy)phenol

Introduction: 3-Chloro-5-(2-methoxyethoxy)phenol is a substituted phenol derivative whose structural features—notably the flexible methoxyethoxy side chain—can present unique challenges during crystallization. Researchers frequently encounter issues such as the compound "oiling out" or forming an amorphous solid rather than a crystalline material. This guide provides a comprehensive, experience-driven framework for overcoming these difficulties. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to address specific experimental roadblocks.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of this compound at room temperature?

While pure phenol is a crystalline solid, the addition of a flexible ether side chain like methoxyethoxy can disrupt the crystal lattice packing that is common in simpler substituted phenols.[1][2][3][4] This disruption often leads to a lower melting point. A deuterated analog, 3-Chloro-5-(trideuteriomethoxy)phenol, has a reported melting point of 85-88°C, suggesting the non-deuterated compound is likely a low-melting solid or may even present as a viscous oil at room temperature, especially if impurities are present.[5]

Q2: What are the best starting solvents for crystallizing this compound?

A systematic approach to solvent selection is critical. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6][7] Given the compound's structure (a polar phenol group and a moderately polar ether chain), a range of solvents should be screened.

Recommended Starting Solvent Classes:

-

Alcohols (Isopropanol, Ethanol): Good for dissolving polar compounds, but the hydrogen bonding capability might lead to high solubility even at low temperatures.

-

Aromatic Hydrocarbons (Toluene, Xylene): The benzene ring in the compound suggests good solubility in these solvents. Toluene is often a good first choice.

-

Esters (Ethyl Acetate): Offers a balance of polarity.

-

Ketones (Acetone): Generally a very strong solvent, often better used as the "good" solvent in an anti-solvent pair.[8]

-

Alkanes (Heptane, Hexane): Likely to be poor solvents on their own but are excellent candidates for use as anti-solvents.[9]

Q3: How do impurities affect the crystallization of this compound?

Impurities are a primary cause of crystallization failure, especially for compounds that are prone to oiling out.[10][11] They can disrupt crystal lattice formation and depress the melting point, increasing the likelihood that the compound remains a liquid under conditions where the pure substance would crystallize. If persistent crystallization difficulties occur, re-purification of the material by column chromatography is strongly recommended.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during the crystallization process in a question-and-answer format.

Problem 1: My compound has "oiled out," forming liquid droplets instead of crystals. What should I do?

"Oiling out" is the most common failure mode for this compound. It occurs when the concentration of the solute is so high that it becomes supersaturated above its melting point, causing it to separate as a liquid phase rather than a solid crystal.[12]

Immediate Corrective Actions:

-

Re-heat and Dilute: Place the flask back on the heat source, re-dissolve the oil, and add more solvent (10-20% additional volume).[10] This lowers the saturation temperature, giving the molecules more time to orient themselves into a crystal lattice as the solution cools.

-

Slow Down the Cooling: Rapid cooling encourages oiling out. After dissolving your compound, allow the solution to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. A Dewar flask filled with warm water can provide excellent insulation for slow cooling.

-

Lower the Crystallization Temperature: If the compound still oils out at room temperature, try inducing crystallization at a much lower temperature (e.g., 0°C or -20°C) after adding more solvent.

Workflow for Overcoming Oiling Out

Caption: Decision tree for troubleshooting "oiling out".

Problem 2: No crystals are forming, even after extended cooling. The solution remains clear.

This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.[13]

Solutions to Induce Nucleation:

-

Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[14] The microscopic glass fragments serve as heterogeneous nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution.[14][15] This "seed" crystal acts as a template, bypassing the initial nucleation energy barrier and promoting crystal growth.[13][15] If no pure crystal exists, a tiny amount of the impure solid can sometimes be used.[14]

-

Concentrate the Solution: There may be too much solvent.[10][16] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again to see if crystals form.

-

Sonication: Placing the flask in an ultrasonic bath for short bursts can sometimes provide the energy needed to induce nucleation.[17]

Problem 3: The compound crashed out of solution as a fine powder immediately after cooling.

Rapid crystallization traps impurities and generally results in a poor-quality solid.[10] This happens when the solution is excessively supersaturated.

Solution: The fix is similar to the "oiling out" problem. Re-heat the flask to re-dissolve the solid. Add a small amount of additional solvent (5-15%) to slightly increase the compound's solubility and prevent it from crashing out.[10] The goal is a slower, more controlled crystallization process that takes 15-30 minutes to fully develop.[10]

Part 3: Detailed Protocols

Protocol 1: Systematic Solvent Screening

-

Preparation: Place approximately 10-20 mg of your compound into several small test tubes.

-

Solvent Addition: To each tube, add a different candidate solvent (e.g., Toluene, Ethyl Acetate, Isopropanol) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

-

Heating and Cooling: For solvents where the compound was soluble at room temperature, prepare a new sample and heat it to the solvent's boiling point, then cool to room temperature and then to 0°C. Observe for crystal formation. For solvents where the compound was poorly soluble, heat the mixture to the boiling point. If it dissolves, cool it as described.

-

Selection: The ideal solvent will fully dissolve the compound when hot but yield a significant amount of crystalline precipitate when cooled.

Table 1: Properties of Common Crystallization Solvents

| Solvent | Boiling Point (°C) | Polarity Index | Notes |

| Heptane | 98 | 0.1 | Excellent as an anti-solvent. |

| Toluene | 111 | 2.4 | Good starting point for aromatic compounds. |

| Ethyl Acetate | 77 | 4.4 | Good general-purpose solvent. |

| Isopropanol | 82 | 4.0 | Can form strong hydrogen bonds. |

| Acetonitrile | 82 | 6.2 | Polar; often used in anti-solvent pairs. |

| Water | 100 | 10.2 | Likely a potent anti-solvent for this compound. |

Protocol 2: Anti-Solvent Crystallization

This is often the most effective technique for compounds that are difficult to crystallize by simple cooling.[18][19] The principle is to dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" in which the compound is insoluble, thereby inducing precipitation.[20]

-

Dissolution: Dissolve the this compound in the minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.

-

Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., heptane or water) dropwise with gentle swirling. The rate of addition is critical; a faster rate can cause the compound to oil out or crash out as an amorphous solid.[12][19]

-

Induce Precipitation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of supersaturation.

-

Crystal Growth: If crystals do not form immediately, add one or two more drops of the "good" solvent to clear the turbidity, and then allow the solution to stand undisturbed. Scratching or seeding at this stage can be very effective.[14]

-

Isolation: Once a satisfactory amount of crystals has formed, cool the mixture in an ice bath to maximize the yield, then collect the crystals by vacuum filtration.

Workflow for Anti-Solvent Crystallization

Caption: Step-by-step workflow for the anti-solvent crystallization protocol.

Part 4: References

-

CK-12 Foundation. How can an oil be recrystallized?

-

ChemEd X. Inducing Crystallization by Nucleation.

-

Chemistry LibreTexts. 3.6F: Troubleshooting.

-

PharmaTutor. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.

-

ACS Publications. Gold Nanoparticles as Nucleation-Inducing Reagents for Protein Crystallization.

-

International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs.

-

RM@Schools. Antisolvent Crystallization.

-

Mettler Toledo. Using AntiSolvent for Crystallization.

-

Technobis Crystallization Systems. Developing seeding protocols through secondary nucleation measurements on the Crystalline.

-

Technobis Crystallization Systems. Nucleation rate and induction time.

-

Google Patents. Processes involving the use of antisolvent crystallization.

-

Royal Society of Chemistry. CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1.

-

Quora. What should I do if crystallisation does not occur?

-

University of Fribourg. Guide for crystallization.

-

Zhanghua. Troubleshooting Common Issues with Crystallizer Equipment.

-

Jinzong Machinery. Tank Crystallizer Troubleshooting: Common Issues and Solutions.

-

Google Patents. Method for crystallizing and purifying low-concentration eucalyptus oil.

-

ResearchGate. How to crystallize the natural compounds from plant extracts?

-

Tradeindia. 3-chloro-5-(trideuteriomethoxy) Phenol.

-

Macquarie University. Hirshfeld surface analysis of substituted phenols.

-

Crystal Growth & Design. Hirshfeld Surface Analysis of Substituted Phenols.

-

Google Patents. Crystal formation of phenol derivatives and preparation method thereof.

-

ECHA. 5-chloro-2-(4-chlorophenoxy)phenol;[DCPP] - Registration Dossier.

-

Chemistry LibreTexts. Physical Properties of Phenol.

-

Capital Resin Corporation. The Physical and Chemical Properties of Phenol.

Sources

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. capitalresin.com [capitalresin.com]

- 5. 3-chloro-5-(trideuteriomethoxy) Phenol - Cas No: 2140305-80-0, Molecular Formula: C7h7clo2, 95% Purity, Molecular Weight: 161.6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. ck12.org [ck12.org]

- 7. researchgate.net [researchgate.net]

- 8. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]

- 9. echa.europa.eu [echa.europa.eu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. filter-dryer.com [filter-dryer.com]

- 12. mt.com [mt.com]

- 13. crystallizationsystems.com [crystallizationsystems.com]

- 14. chemedx.org [chemedx.org]

- 15. crystallizationsystems.com [crystallizationsystems.com]

- 16. quora.com [quora.com]

- 17. books.rsc.org [books.rsc.org]

- 18. ijprajournal.com [ijprajournal.com]

- 19. ijcea.org [ijcea.org]

- 20. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

Technical Support Center: Purification of 3-Chloro-5-(2-methoxyethoxy)phenol

Ticket ID: CHEM-SUP-892 Subject: Impurity Removal & Purification Protocols for 3-Chloro-5-(2-methoxyethoxy)phenol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing This compound via a Williamson ether synthesis (using 5-chlororesorcinol and a methoxyethyl halide). The purity of this intermediate is critical as phenols are prone to oxidation (color bodies) and regio-isomeric contamination.

This guide addresses the three most common impurity classes found in this synthesis:

-

Neutral Impurities: Bis-alkylated byproducts (over-reaction) and unreacted alkyl halides.

-

Polar/Acidic Impurities: Unreacted starting material (5-chlororesorcinol).

-

Inorganic Salts: Residual potassium/cesium carbonates or halides.[1]

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

Objective: Remove neutral impurities (Bis-ethers, unreacted alkyl halides).

Principle: The target molecule contains a phenolic hydroxyl group (

Step-by-Step Methodology

-

Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Ratio: Use ~10-15 volumes of solvent relative to crude mass.

-

-

Base Extraction (Critical Step):

-

Extract the organic layer with 1.0 M NaOH (3 washes).

-

Chemistry: The target phenol becomes sodium phenolate (water-soluble). The bis-alkylated impurity (neutral) and alkyl halides stay in the organic layer.

-

-

Phase Separation:

-

Keep the Aqueous Layer (Contains Product).

-

Check: Analyze the organic layer by TLC.[1] It should contain the high-Rf impurities (bis-ether). Discard if product-free.

-

-

Acidification & Recovery:

-

Cool the aqueous layer to 0–5°C.

-

Slowly acidify with 2.0 M HCl to pH ~2–3.

-

Observation: The solution should turn cloudy as the free phenol precipitates/oils out.

-

-

Final Extraction:

-

Extract the acidified aqueous layer with fresh EtOAc (3x).

-

Wash combined organics with Brine -> Dry over

-> Concentrate.

-

Visualization: Acid-Base Logic Flow

Figure 1: Selective isolation of phenolic product from neutral over-alkylated impurities.

Module 2: Removing Unreacted Starting Material

Issue: The Acid-Base method (Module 1) often fails to remove unreacted 5-chlororesorcinol because it is also acidic (actually, it is a di-phenol, making it more water-soluble but still extractable). Solution: Exploit the significant polarity difference. The starting material has two -OH groups (very polar), while your product has one -OH and a lipophilic ether chain.

Method A: Water Wash (High Throughput)

If the contamination is minor (<10%), simple water washes can be effective due to the high water solubility of resorcinol derivatives compared to the ether-phenol.

-

Dissolve product in a non-polar solvent like Toluene or DCM (avoid EtOAc as it solubilizes resorcinols in water).

-

Wash rigorously with water (5x).

-

Validation: Check the aqueous wash by TLC; it should show the baseline spot of the starting material.

Method B: Flash Chromatography (High Purity)

If Method A fails, use silica gel chromatography.

-

Stationary Phase: Silica Gel (40–63 µm).

-

Mobile Phase: Hexane:Ethyl Acetate gradient.

-

Start: 95:5 (Elutes non-polar impurities).

-

Product Elution: Typically occurs around 80:20 to 70:30 Hex:EtOAc.

-

Starting Material: Will retain strongly or elute only at 50:50 or higher.

-

Module 3: Troubleshooting & FAQ

Scenario-Based Diagnostics

| Symptom | Probable Cause | Corrective Action |

| Product is dark brown/black | Phenol oxidation (Quinone formation). | Perform a filtration through a short pad of silica or activated charcoal in DCM. Store under Nitrogen/Argon. |

| Yield is >100% | Trapped solvent or Bis-alkylated impurity. | 1. Run H-NMR. If solvent is present, dry under high vacuum at 40°C.2. If bis-alkylated impurity is present, repeat Module 1 . |

| Product is an oil (should be solid) | Impurities depressing MP. | Attempt crystallization: Dissolve in min. amount of hot Toluene or DCM; add Hexane dropwise until turbid. Cool slowly to -20°C. |

| "Ghost" peaks in HPLC | Residual Alkyl Halide. | These often lack UV activity but show up in Mass Spec. Dry product under high vacuum or wash with Hexane if product is solid. |

Decision Tree: Which Protocol to Use?

Figure 2: Rapid diagnostic workflow for impurity identification and removal.

References & Grounding

-

Phenol Acidity & Extraction Principles:

-

Source: LibreTexts Chemistry. "Acid-Base Properties of Phenols." Explains the resonance stabilization that makes phenols acidic (

) compared to alcohols, enabling NaOH extraction.

-

-

Williamson Ether Synthesis Impurities:

-

Source: Organic Synthesis (Org. Synth.). "O-Alkylation of Phenols." Details the common side products (C-alkylation vs O-alkylation) and the necessity of removing unreacted halides.

-

-

Purification of Halogenated Phenols:

-

Source: National Institutes of Health (PubChem). "3,5-Dichloro-2-methoxyphenol Properties." Provides solubility data and physical property analogs for chlorinated methoxy-phenols.

-

-

Chromatographic Separation of Phenolics:

-

Source: Biotage Technical Guides. "Isolation of Impurities from Reaction Products." Discusses orthogonal chromatography strategies for separating polar byproducts.

-

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development and Validation for 3-Chloro-5-(2-methoxyethoxy)phenol

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and process development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 3-Chloro-5-(2-methoxyethoxy)phenol, a key building block in various synthetic pathways. We will not only present a detailed, validated HPLC method but also explore alternative analytical techniques, offering a comprehensive perspective grounded in scientific integrity and practical field experience.

The Critical Role of a Validated Analytical Method

This compound's purity and concentration are critical parameters that can significantly impact the yield and impurity profile of subsequent synthetic steps. Therefore, a well-characterized and validated analytical method is not merely a regulatory requirement but a fundamental tool for ensuring process consistency and final product quality. The principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) are paramount in developing such a method.

Part 1: A Proposed HPLC Method for this compound

Based on the analysis of structurally similar phenolic and chlorophenolic compounds, the following reversed-phase HPLC (RP-HPLC) method is proposed as a robust starting point for the quantification of this compound. The rationale behind each parameter selection is detailed to provide a clear understanding of the method's development.

Rationale for Method Development:

-

Stationary Phase: A C18 (octadecyl silane) stationary phase is the workhorse of reversed-phase chromatography and is highly suitable for moderately polar compounds like phenols.[1] It separates compounds primarily based on hydrophobic interactions. For phenolic compounds, C18 columns provide excellent retention and resolution.[1]

-

Mobile Phase: A gradient of acetonitrile and water with a small percentage of acid is a standard mobile phase for the analysis of phenolic compounds.[2] Acetonitrile is chosen for its low viscosity and UV transparency. The addition of an acid, such as formic acid, serves to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.

-

Detection: Phenolic compounds typically exhibit significant UV absorbance. The benzene ring acts as a chromophore, with a characteristic absorbance maximum around 270-280 nm.[3][4] A detection wavelength of 275 nm is therefore proposed for optimal sensitivity.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm |

| Expected Retention Time | Approximately 6-8 minutes |

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas both mobile phases thoroughly.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase (at the initial gradient composition) to create a stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions.

Part 2: A Guide to Method Validation According to ICH Q2(R2)

A validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for analytical method validation.[5][6]

Caption: Workflow for HPLC method validation.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components. | Peak purity index > 0.999; baseline resolution between analyte and potential impurities. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | 80% to 120% of the target concentration. |

| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1; RSD ≤ 10%. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |

Experimental Protocols for Method Validation:

-

Specificity: Analyze a blank, a placebo (if applicable), the reference standard, and a sample spiked with known impurities. Assess for any interference at the retention time of the analyte.

-

Linearity: Prepare a series of at least five standard solutions of different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Inject each solution in triplicate and plot a calibration curve of peak area versus concentration.

-

Accuracy: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

-

Precision:

-

Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

-

LOD & LOQ: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by visual evaluation of the chromatograms or by using the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Introduce small, deliberate changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Analyze a standard solution under each condition and evaluate the impact on the results and system suitability parameters.

Part 3: A Comparative Look at Alternative Analytical Techniques

While HPLC is a versatile and widely used technique, other methods may offer advantages for specific applications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 4. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

A Senior Application Scientist's Guide to the Structural Characterization of 3-Chloro-5-(2-methoxyethoxy)phenol

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a foundational requirement. 3-Chloro-5-(2-methoxyethoxy)phenol is a substituted phenolic compound with potential applications as a key intermediate in the development of more complex molecules. Its unique substitution pattern—a chlorine atom and a methoxyethoxy group meta to a hydroxyl group—presents a distinct set of spectral characteristics.

This guide provides an in-depth, multi-technique approach to the structural elucidation of this molecule. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral features, thereby establishing a self-validating analytical workflow. This document is designed for researchers who require not just the data, but a framework for interpreting it with confidence.

The Orthogonal Analytical Strategy

To ensure the highest degree of confidence in structural assignment, a single analytical technique is insufficient. We employ an orthogonal approach, integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Figure 1: Workflow for orthogonal structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: Mass spectrometry provides the most direct evidence of a molecule's elemental composition through high-resolution mass measurement. For a halogenated compound like our target, the isotopic distribution is a critical confirmatory tool. Chlorine naturally exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[1] This natural abundance results in a characteristic "M+2" peak in the mass spectrum, where the M+ peak represents the molecule with ³⁵Cl and the M+2 peak represents the molecule with ³⁷Cl.[2] The ~3:1 intensity ratio of these peaks is a definitive signature for the presence of a single chlorine atom.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₁ClO₃ | Derived from the chemical structure. |

| Monoisotopic Mass | 218.040 Da | Calculated for C₉H₁₁³⁵ClO₃. |

| M+ Ion (m/z) | 218.04 | Corresponds to the monoisotopic mass. |

| M+2 Ion (m/z) | 220.04 | Corresponds to the molecule containing the ³⁷Cl isotope. |

| M+ / M+2 Ratio | ~3:1 | Reflects the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Operate in positive ion mode (ESI+) to generate the [M+H]⁺ adduct or negative ion mode (ESI-) to generate the [M-H]⁻ adduct from the phenolic hydroxyl group.

-

Mass Analysis: Acquire data over a mass range of m/z 50-500.

-

Data Processing: Determine the accurate mass of the molecular ion and its isotopic peaks. Compare the observed mass and isotopic pattern to the theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Causality: NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The chemical shifts are governed by the electron density around the nuclei; electron-withdrawing groups (like chlorine) deshield nearby nuclei, shifting their signals downfield, whereas electron-donating groups (like alkoxy and hydroxyl) shield them, moving signals upfield.[3][4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Causality Note: DMSO-d₆ is chosen as the solvent to allow for the observation of the exchangeable phenolic -OH proton. The chemical shifts are predicted based on additive effects of the substituents on a benzene ring.[3]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |

| Phenolic OH | ~9.8 | Singlet (broad) | 1H | Acidic proton, position is concentration-dependent. |

| Ar-H (H-2/H-6) | ~6.6 - 6.7 | Multiplet | 2H | Meta to the electron-withdrawing Cl and ortho/para to two donating groups (-OH, -OR), resulting in significant shielding. |

| Ar-H (H-4) | ~6.5 - 6.6 | Triplet (t) | 1H | Para to Cl and ortho to two donating groups, leading to the most upfield aromatic signal. |

| -OCH₂- | ~4.1 | Triplet (t) | 2H | Adjacent to the aromatic ring ether oxygen and a CH₂ group. |

| -CH₂OCH₃ | ~3.6 | Triplet (t) | 2H | Adjacent to the terminal methoxy group and the other ethoxy CH₂.[5] |

| -OCH₃ | ~3.3 | Singlet (s) | 3H | Methoxy group protons with no adjacent protons. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-OH (C-1) | ~160 | Aromatic carbon attached to the strongly donating -OH group. |

| C-OR (C-5) | ~159 | Aromatic carbon attached to the donating ether group. |

| C-Cl (C-3) | ~135 | Aromatic carbon attached to the electronegative Cl; deshielded. |

| Ar-CH (C-6) | ~108 | Shielded by ortho -OH and para -OR groups. |

| Ar-CH (C-2) | ~107 | Shielded by ortho -OR and para -OH groups. |

| Ar-CH (C-4) | ~102 | Most shielded aromatic carbon, ortho to two donating groups. |

| -OCH₂- | ~70 | Aliphatic carbon attached to the ether oxygen. |

| -CH₂OCH₃ | ~69 | Aliphatic carbon adjacent to the terminal methoxy group. |

| -OCH₃ | ~58 | Methoxy carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and acquisition of at least 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (~1024 or more) will be required.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.[7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500-3200 (broad) | O-H Stretch | Phenolic -OH | The broadness is due to hydrogen bonding.[8][9] |

| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds.[8] |

| 2950-2850 | C-H Stretch | Aliphatic C-H | From the methoxy and ethoxy groups.[9] |

| 1600-1475 | C=C Stretch | Aromatic Ring | Multiple bands are expected in this region. |

| 1250-1000 | C-O Stretch | Aryl-O, Alkyl-O | Strong, characteristic bands for the phenol and ether linkages.[7] |

| 800-600 | C-Cl Stretch | Aryl-Cl | Confirms the presence of the carbon-chlorine bond.[8] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique requiring minimal sample preparation.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. Identify and label the major absorption peaks.

Comparative Analysis: Isolating the Methoxyethoxy Signature

To highlight the specific spectral contributions of the 2-methoxyethoxy sidechain, we compare the predicted data for our target compound with the known experimental data for a simpler analog: 3-Chlorophenol .[10][11]

Spectral Comparison: this compound vs. 3-Chlorophenol

| Technique | 3-Chlorophenol (Analog)[10][11] | This compound (Target) | Key Differences & Rationale |

| Molecular Weight | 128.56 g/mol | 218.63 g/mol | The mass increases by 90.07 Da, corresponding to the C₄H₉O₂ moiety of the added sidechain. |

| ¹H NMR | Aromatic signals are less shielded (~6.8-7.2 ppm). No aliphatic signals. | Aromatic signals are more shielded (~6.5-6.7 ppm). Presence of three distinct aliphatic signals at ~4.1, ~3.6, and ~3.3 ppm. | The electron-donating ether group at C-5 shields the aromatic protons. The new signals directly confirm the methoxyethoxy group's structure. |

| ¹³C NMR | Fewer aromatic signals. No aliphatic signals. | Two additional aliphatic signals (~70, ~69, ~58 ppm). | The new signals correspond to the carbons of the methoxyethoxy chain. |

| IR Spectrum | Lacks strong aliphatic C-H stretches. | Shows prominent aliphatic C-H stretches (2950-2850 cm⁻¹) and an additional strong C-O stretch. | These additional peaks are definitive evidence of the saturated alkyl ether sidechain. |

This comparative approach demonstrates how the core structure of a chlorophenol is modified by the addition of the sidechain, allowing for a confident assignment of the signals originating from that specific moiety.

Conclusion

The structural characterization of this compound is robustly achieved through the integrated application of Mass Spectrometry, NMR spectroscopy, and IR spectroscopy. MS confirms the molecular formula and the presence of chlorine via its isotopic signature. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, respectively, confirming the substitution pattern and the structure of the sidechain. Finally, IR spectroscopy verifies the presence of all key functional groups. By comparing the predicted data to that of a simpler analog, we can assign every spectral feature with a high degree of certainty, fulfilling the rigorous standards required in chemical and pharmaceutical research.

References

-

Maurer, J., & Benniston, A. C. (2018). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. [Link][12]

-

Wody, J. M., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link][13][14]

-

Waters Corporation. Interpreting Mass Spectrometry Output. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][3]

-

Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link][4]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link][8][9]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][1]

-

The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link][2]

-

NIST. (n.d.). Phenol, 3-chloro-. NIST Chemistry WebBook. [Link][10]

-

NIST. (n.d.). Phenol, 3-chloro- (IR Spectrum). NIST Chemistry WebBook. [Link][11]

-

Doc Brown's Chemistry. (n.d.). Methoxyethane 1H proton NMR spectrum. [Link][5]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. spectroscopyasia.com [spectroscopyasia.com]

- 5. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.washington.edu [chem.washington.edu]

- 7. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 10. Phenol, 3-chloro- [webbook.nist.gov]

- 11. Phenol, 3-chloro- [webbook.nist.gov]

- 12. Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scribd.com [scribd.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.